ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate
Description
Ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate is a pyrrole-based derivative featuring a benzoate ester moiety linked via an amino group to a 1-methyl-2,5-dioxo-pyrrolidine ring. This compound is of interest due to its structural hybridity, combining a rigid aromatic system (benzoate) with a redox-active pyrrolidine-dione scaffold.
Properties
IUPAC Name |
ethyl 4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)9-4-6-10(7-5-9)15-11-8-12(17)16(2)13(11)18/h4-8,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICJFAFOGSZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form an intermediate compound. This intermediate is then reacted with ethyl alcohol under acidic conditions to yield the final product . The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound exhibits reactivity primarily through its maleimide moiety and ester functional group . Key reaction pathways include:
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Nucleophilic substitution at the maleimide double bond : The conjugated electron-deficient system of the maleimide facilitates reactions with nucleophiles (e.g., amines, thiols).
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Hydrolysis of the ester group : The ethyl ester can undergo saponification to yield the corresponding carboxylic acid.
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Acylation/esterification involving the amino group : The secondary amine may participate in acylation reactions.
Reagents and Reaction Conditions
1.3.1 Ester Hydrolysis
The ethyl ester undergoes base-catalyzed hydrolysis to form 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid . This reaction is typically performed under alkaline conditions using LiOH in aqueous THF, followed by acid workup .
1.3.2 Nucleophilic Substitution
The maleimide double bond reacts with nucleophiles (e.g., thiols, amines) to form substituted maleimide derivatives . For example:
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Reaction with cysteine yields thiomaleimide adducts .
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Reaction with hydroxylamine produces hydroxylamine maleimide derivatives .
1.3.3 Acylation
The secondary amine group can undergo acylation with acyl chlorides, forming N-acylated derivatives . This reaction typically uses pyridine as a base to scavenge HCl.
Structural Influences on Reactivity
The 1-methyl substituent on the pyrrole ring may modulate reactivity by:
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Steric hindrance : Limiting access to the maleimide’s reactive site.
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Electronic effects : Potential resonance stabilization of intermediates.
The dihedral angle between the benzoate and pyrrole rings (observed in analogous compounds) may influence intermolecular interactions and reaction kinetics.
Scientific Research Applications
Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound is compared below with analogs differing in substituent positions, functional groups, and heterocyclic systems.
Table 1: Comparative Analysis of Ethyl 4-[(1-Methyl-2,5-dioxo-pyrrol-3-yl)amino]benzoate and Analogs
Key Observations:
Substituent Position on Benzoate: The primary compound has an amino group at the para position (C4) of the benzoate, whereas the analog in Table 1 (Entry 2) positions it at the meta (C3) position.
Pyrrole Substituents :
- The primary compound’s pyrrole nitrogen is substituted with a methyl group, while Entry 2 features a 4-methoxyphenyl group. The latter introduces bulkiness and electron-donating methoxy effects, which may enhance solubility or alter redox behavior .
Heterocyclic Core: Entry 3 replaces the pyrrolidine-dione with a benzimidazole ring, significantly altering electronic properties.
Methodological Considerations
Structural elucidation of these compounds relies on crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) . These programs ensure accurate determination of bond lengths, angles, and intermolecular interactions, critical for comparing steric and electronic profiles.
Biological Activity
Ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzoate moiety linked to a pyrrolidine derivative, which is crucial for its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial properties .
- Fungal Inhibition : The compound also demonstrated antifungal activity against Candida albicans and other fungal strains, with MIC values suggesting significant potential for therapeutic applications in treating fungal infections .
Anticancer Properties
The potential anticancer activity of this compound has been explored in various research contexts.
Research Findings
A study focusing on the cytotoxic effects of pyrrolidine derivatives found that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The presence of the pyrrolidine ring enhances its ability to penetrate cell membranes and interact with intracellular targets.
Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate, and how can reaction efficiency be improved?
Methodological Answer:
A common approach involves coupling substituted benzaldehydes with pyrrolidine derivatives under reflux conditions. For example, ethanol with glacial acetic acid as a catalyst facilitates condensation reactions, as demonstrated in analogous triazole-based syntheses . To improve efficiency, employ Design of Experiments (DOE) principles, such as factorial designs, to optimize variables like temperature, solvent polarity, and catalyst concentration. Statistical methods minimize experimental runs while maximizing data quality . Post-synthesis, monitor reaction progress via HPLC or TLC, referencing protocols for residual solvent analysis (e.g., ammonium acetate buffer preparation for chromatographic assays) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data contradictions be resolved?
Methodological Answer:
Key techniques include:
- NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC to resolve ambiguities in aromatic and carbonyl regions.
- FT-IR: Confirm amine and ester functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O ~1700 cm⁻¹).
- HPLC-MS: Use ESI-MS (as in related pyrrole-carboxylate analogs) to verify molecular ion peaks and purity .
Contradictions in data (e.g., unexpected byproducts) require cross-validation via 2D-NMR (COSY, NOESY) or repeating synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts.
Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?
Methodological Answer:
Leverage density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina, Schrödinger) simulates binding affinities to enzymes or receptors, using crystal structures from databases like PDB. For example, the pyrrolidine-dione moiety may mimic natural substrates in oxidoreductases. Validate predictions with experimental kinetics (e.g., IC₅₀ assays) and compare with computational results .
Advanced: What strategies address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines). Standardize protocols using guidelines like OECD Test No. 423 for cytotoxicity. Perform dose-response curves in triplicate and apply ANOVA to assess statistical significance. Cross-reference with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. For example, inconsistent enzyme inhibition data may require revisiting buffer preparation (e.g., pH 6.5 ammonium acetate buffers) or controlling for solvent effects (e.g., DMSO concentration) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Adopt a multi-omics approach :
- Proteomics: Use SILAC labeling to identify protein targets affected by the compound.
- Metabolomics: Apply LC-MS to track metabolic pathway perturbations (e.g., TCA cycle intermediates).
- Transcriptomics: Perform RNA-seq to analyze gene expression changes.
Integrate data with pathway analysis tools (KEGG, Reactome) . For mechanistic validation, use CRISPR knockouts of candidate targets or surface plasmon resonance (SPR) to measure binding kinetics .
Basic: What are the best practices for ensuring reproducibility in synthesizing and testing this compound?
Methodological Answer:
- Documentation: Record precise reaction conditions (e.g., solvent purity, stirring speed) and equipment calibration dates.
- Quality Control: Implement in-process checks (e.g., inline IR spectroscopy) and validate purity via HPLC with UV/Vis detection .
- Reagent Sourcing: Use certified suppliers for starting materials (e.g., 1-methyl-2,5-dioxopyrrolidine) to minimize batch variability.
- Data Sharing: Publish raw spectra and chromatograms in supplementary materials for peer validation .
Advanced: How can researchers leverage heterogeneous catalysis or green chemistry principles to improve the compound’s synthesis?
Methodological Answer:
Replace traditional solvents with ionic liquids or supercritical CO₂ to enhance reaction sustainability. Test immobilized catalysts (e.g., Pd/C or zeolites) for reusable, high-yield amination steps. Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to reduce sampling errors. For waste minimization, apply atom economy calculations and explore solvent-free mechanochemical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
